molecular formula C20H27Cl2N3O3 B2667071 2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride CAS No. 1396883-62-7

2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride

Cat. No.: B2667071
CAS No.: 1396883-62-7
M. Wt: 428.35
InChI Key: IRFOUVAWHREBIN-UHFFFAOYSA-N
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Description

2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride is a complex synthetic intermediate of significant interest in medicinal chemistry and pharmacology research, particularly in the design and development of receptor-targeting small molecules. Its structure incorporates both an indoline and a piperazine moiety, which are privileged scaffolds commonly found in compounds active against central nervous system (CNS) targets. Researchers investigate this compound as a key precursor or structural analog in the synthesis of potential therapeutic agents. The molecular architecture suggests potential application as a ligand for G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptor subtypes, given the prevalence of similar aminergic pharmacophores in known bioactive molecules [https://www.ncbi.nlm.nih.gov/books/NBK519042/]. The dihydrochloride salt form ensures enhanced solubility and stability for in vitro bioassay and pharmacokinetic studies. The primary research value of this compound lies in its use as a chemical probe for studying structure-activity relationships (SAR), enabling scientists to elucidate the interaction between specific molecular features and biological activity, which is fundamental to rational drug design [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00988].

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3.2ClH/c24-18(19-6-3-13-26-19)14-21-9-11-22(12-10-21)15-20(25)23-8-7-16-4-1-2-5-17(16)23;;/h1-6,13,18,24H,7-12,14-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFOUVAWHREBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3CCN(CC3)CC(C4=CC=CO4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride represents a novel synthetic organic molecule that incorporates multiple heterocyclic structures, including furan and piperazine. This unique combination suggests potential pharmacological activity, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula for this compound is C15H23Cl2N5O3SC_{15}H_{23}Cl_2N_5O_3S, with a molecular weight of approximately 424.34 g/mol. The presence of functional groups such as hydroxyl and various heterocycles enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC15H23Cl2N5O3S
Molecular Weight424.34 g/mol
CAS Number1396799-50-0
Purity≥95%

Biological Activity Overview

Research on compounds similar to This compound indicates a spectrum of biological activities:

Anticancer Activity

Studies have shown that derivatives containing indole or furan moieties exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines, including MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells. The mechanism often involves inhibition of key signaling pathways such as PI3K/Akt.

Antimicrobial Activity

Furan derivatives are recognized for their antibacterial properties. Research indicates that compounds with furan rings can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potent antibacterial activity.

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been supported by studies demonstrating their ability to inhibit cyclooxygenase enzymes (COX). For instance, certain furan derivatives have been shown to possess COX-2 inhibitory activity comparable to established anti-inflammatory drugs.

Case Studies

  • Anticancer Study : A study evaluated the effects of a related compound on MCF-7 cells, showing an IC50 value of approximately 0.1 µM, indicating strong anticancer activity through apoptosis induction.
  • Antimicrobial Study : A derivative was tested against E. coli, yielding an MIC of 64 µg/mL, showcasing effective antibacterial action.
  • Anti-inflammatory Study : In an animal model, a furan-based compound demonstrated significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Compounds targeting PI3K or COX enzymes can disrupt critical signaling pathways involved in cancer progression and inflammation.
  • Interaction with DNA : Some furan derivatives may intercalate DNA or form adducts, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their pharmacological or physicochemical distinctions:

Compound Name Structural Features Pharmacological Activities Solubility/Stability References
Target Compound :
2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride
- Piperazine core
- Furan-2-yl-hydroxyethyl group
- Indolin-1-yl ethanone
- Dihydrochloride salt
Hypothesized CNS or anticancer activity (based on indoline’s aromaticity and piperazine’s receptor interactions) High solubility due to dihydrochloride salt; stable under acidic conditions
2-Cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}ethanone hydrochloride - Cyclohexyl instead of indolin-1-yl
- Monohydrochloride salt
Likely reduced aromatic interactions; potential antifungal/antibacterial applications Moderate solubility; hydrophobic cyclohexyl may limit bioavailability
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one - 4-Fluorobenzyl and 2-chlorophenyl substituents
- No salt form
Enhanced metabolic stability (halogen effects); possible antibacterial/antipsychotic use Lower solubility (neutral form); lipophilic due to halogens
2-(4-methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride - Thiazole ring replaces furan/indoline
- Dihydrochloride salt
Antiviral or antiparasitic activity (thiazole’s known bioactivity) High solubility; thiazole may improve membrane permeability
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone - Phenyl substituent
- Chloroethanone group
Anticancer activity (piperazine-phenyl interactions with kinases) Low solubility; requires salt formation for optimization

Pharmacological and Physicochemical Data

  • Binding Affinity : Piperazine derivatives with aromatic substituents (e.g., indolin-1-yl, phenyl) show higher affinity for serotonin/dopamine receptors compared to aliphatic substituents (e.g., cyclohexyl) .
  • Metabolic Stability : Halogenated analogues (e.g., 4-fluorobenzyl) exhibit prolonged half-lives due to reduced cytochrome P450 metabolism .
  • Solubility: Dihydrochloride salts (e.g., target compound and 2-(4-methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride) demonstrate >10-fold higher solubility in aqueous buffers than non-salt forms .

Research Findings and Gaps

  • Comparative Efficacy : Thiazole-containing analogues (e.g., ) show superior antiparasitic activity, while halogenated derivatives () are prioritized for antibacterial screens. The target compound’s indoline moiety may position it for oncology or neuropharmacology studies.

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